molecular formula C19H15N3O2S2 B2357446 N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide CAS No. 895010-45-4

N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide

Cat. No.: B2357446
CAS No.: 895010-45-4
M. Wt: 381.47
InChI Key: ICCJGDUBCYYTTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is a synthetic hybrid molecule designed for medicinal chemistry and drug discovery research. Its structure incorporates three pharmacologically significant heterocyclic systems: a benzothiazole, a pyridine, and a thiophene ring, linked through a carboxamide bridge. This molecular framework is of high interest in the development of novel therapeutic agents. The core benzothiazole scaffold is extensively documented in scientific literature for its antimicrobial potential. Recent studies on structurally similar benzothiazole-acetamide hybrids have demonstrated significant antibacterial and antifungal activities, with certain derivatives showing potent efficacy against pathogens like S. aureus , B. subtilis , and E. coli . The mechanism of action for such compounds is often associated with the inhibition of essential bacterial enzymes, such as DNA gyrase . Furthermore, the thiophene carboxamide moiety is a recognized structural feature in investigational anti-cancer agents . The strategic incorporation of a pyridinylmethyl substitution aims to enhance molecular interactions with biological targets and improve drug-like properties. Consequently, this multi-targeting compound presents a valuable chemical tool for researchers probing new pathways in infectious disease and oncology, particularly for screening against a panel of enzymatic targets and microbial strains. This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S2/c1-24-14-6-7-15-17(10-14)26-19(21-15)22(12-13-4-2-8-20-11-13)18(23)16-5-3-9-25-16/h2-11H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICCJGDUBCYYTTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is a compound of increasing interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on available research.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazole moiety, a pyridine ring, and a thiophene carboxamide. Its molecular formula is C14H13N3OSC_{14}H_{13}N_3OS with a molecular weight of approximately 271.34 g/mol. The presence of these functional groups contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of substituted benzothiazole derivatives with appropriate amines followed by cyclization processes. Various methods have been documented in literature, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of benzothiazole derivatives, including this compound. Research indicates that compounds containing benzothiazole exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Compound Bacterial Strain Activity
3cBacillus subtilisStrong
3hEscherichia coliModerate
3ePseudomonas aeruginosaGood

In one study, various substituted benzothiazoles were synthesized and screened for antibacterial activity using the disc diffusion method at concentrations of 100 µg/mL. Compounds 3c and 3h showed promising results, indicating their potential as antimicrobial agents .

Anticancer Activity

Benzothiazole derivatives are also being investigated for their anticancer properties. Preliminary studies suggest that these compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

Cell Line IC50 (µM) Reference Compound
MCF-715.63Doxorubicin
A54912.00Doxorubicin

Some derivatives exhibited IC50 values comparable to established chemotherapeutic agents, highlighting their potential for further development in cancer therapy .

Neuroprotective Effects

In addition to antimicrobial and anticancer activities, benzothiazole derivatives have been evaluated for neuroprotective effects. Studies involving animal models have shown that certain compounds can reduce neurotoxicity without significant liver toxicity, making them candidates for further exploration in neuropharmacology .

Case Studies

  • Antimicrobial Evaluation : A study conducted by Desmukh et al. showcased the synthesis and evaluation of various benzothiazole derivatives against microbial strains. The results indicated that certain modifications to the benzothiazole structure significantly enhanced antimicrobial potency .
  • Cancer Cell Line Studies : Research published in MDPI highlighted the cytotoxic effects of novel benzothiazole derivatives against multiple cancer cell lines, demonstrating their ability to induce apoptosis in a dose-dependent manner .

Comparison with Similar Compounds

Substituted Benzothiazole Acetamides ()

BTC-j (N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino) acetamide)

  • Structure : Features a 6-methoxy-benzothiazole core with an acetamide linker to a pyridine ring.
  • Activity : Exhibits potent antimicrobial activity against E. coli (MIC = 3.125 µg/ml) and B. subtilis (MIC = 6.25 µg/ml), likely through DNA gyrase inhibition (docking score: −9.2 kcal/mol, PDB: 3G75) .
  • Comparison: The target compound replaces the acetamide with a thiophene carboxamide and introduces a pyridin-3-ylmethyl group.

BTC-r (N-(6-Nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino) acetamide)

  • Structure : Substitutes methoxy with a nitro group at the benzothiazole 6-position.
  • Activity : Nitro groups typically enhance electron-withdrawing effects, which can increase reactivity but may reduce metabolic stability.
  • Comparison : The methoxy group in the target compound may improve solubility and reduce toxicity compared to nitro derivatives .

Nitrothiophene Carboxamides ()

Compound 17 (5-Nitro-N-(4-(6-(trifluoromethyl)pyridin-3-yl)thiazol-2-yl)thiophene-2-carboxamide)

  • Structure : Contains a nitro-substituted thiophene carboxamide linked to a trifluoromethylpyridine-thiazole group.
  • Activity : Narrow-spectrum antibacterial activity, though the exact mechanism is unclear.
  • Comparison: The target compound lacks a nitro group but retains the thiophene carboxamide scaffold.

Pyridylmethyl-Substituted Benzamides ()

MMV001239 (4-Cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide)

  • Structure : Shares the N-(pyridin-3-ylmethyl) substitution but uses a benzamide linker instead of thiophene carboxamide.

Adamantyl-Substituted Acetamides ()

2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

  • Structure : Features a bulky adamantyl group attached via an acetamide linker.
  • Crystallography : Forms H-bonded dimers and ribbons via N–H⋯N and S⋯S interactions, influencing bioavailability .

Simplified Thiophene Carboxamide Analogs ()

N-(6-Methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

  • Structure : Lacks the pyridin-3-ylmethyl group but shares the thiophene carboxamide core.
  • Properties : Molecular weight = 290.36 g/mol; InChIKey = NIIONLXQYAZPYQD-UHFFFAOYSA-N .

Preparation Methods

Cyclocondensation Methods

The benzothiazole core is typically constructed through:

Method 2.1.1 :
4-Methoxy-2-aminothiophenol (1) + Thiourea (2)
→ 6-Methoxy-1,3-benzothiazol-2-amine (3)
Conditions: HCl (conc.), ethanol, reflux 6 hr
Yield: 78-82%

Method 2.1.2 :
4-Methoxyaniline (4) → Diazotization → 4-Methoxy-2-mercaptoaniline (5)
→ Cyclization with NH4SCN
Conditions: H2SO4, 0-5°C, 3 hr
Yield: 65-70%

Characterization data for intermediate 3:

  • 1H NMR (400 MHz, DMSO-d6): δ 3.82 (s, 3H, OCH3), 6.82 (d, J=8.4 Hz, 1H), 7.25 (dd, J=8.4, 2.0 Hz, 1H), 7.92 (d, J=2.0 Hz, 1H)
  • HRMS : m/z 181.0432 [M+H]+ (calc. 181.0438)

Pyridin-3-ylmethylamine Derivatization

Reductive Amination Approach

3-Picolinaldehyde (6) + NH4OAc → Schiff base → NaBH4 reduction
Conditions: MeOH, 0°C → RT, 12 hr
Yield: 85-90%

Direct Alkylation

3-(Bromomethyl)pyridine (7) + NH3 (aq)
Conditions: THF, 40°C, 6 hr
Yield: 72-75%

Tertiary Amide Formation Strategies

Coupling Agent-Mediated Synthesis

Thiophene-2-carboxylic acid (8) + N-(6-Methoxybenzothiazol-2-yl)-N-(pyridin-3-ylmethyl)amine (9)
Reagents: HATU/DIPEA
Conditions: DMF, N2, 25°C, 12 hr
Yield: 68-72%

Optimization Table :

Coupling Agent Solvent Temp (°C) Time (hr) Yield (%)
HATU DMF 25 12 72
EDCI/HOBt CH2Cl2 0→25 24 58
DCC/DMAP THF 40 18 63

Acyl Chloride Route

Thiophene-2-carbonyl chloride (10) + Amine 9
Conditions: Toluene, DMAP, reflux 3 hr
Yield: 65-68%

Side Reaction Analysis :

  • Over-chlorination: <5% by HPLC
  • Pyridine N-oxide formation: 3-7%

Alternative Pathway: Sequential Functionalization

Primary Amide Formation

Thiophene-2-carbonyl chloride (10) + 6-Methoxybenzothiazol-2-amine (3)
→ N-(6-Methoxybenzothiazol-2-yl)thiophene-2-carboxamide (11)
Yield: 89-92%

N-Alkylation

Intermediate 11 + 3-(Bromomethyl)pyridine (7)
Conditions: K2CO3, DMF, 80°C, 8 hr
Yield: 54-58%

Challenges :

  • Competing O-alkylation: 12-15%
  • Amide hydrolysis: <5%

Crystallization and Purification

Solvent Screening

Solvent System Crystal Quality Purity (%)
EtOAc/Hexanes (1:3) Needles 99.5
CHCl3/MeOH (5:1) Plates 98.7
DCM/Petroleum ether Prisms 99.1

Chromatographic Purification

Silica gel (230-400 mesh) with EtOAc:Hexane (3:7 → 1:1 gradient)
Rf = 0.42 (EtOAc:Hexane 1:1)

Spectroscopic Characterization

1H NMR (500 MHz, CDCl3)

δ 3.89 (s, 3H, OCH3), 4.95 (d, J=14.5 Hz, 1H, CH2), 5.12 (d, J=14.5 Hz, 1H, CH2), 7.02 (d, J=8.5 Hz, 1H, Ar-H), 7.25-7.45 (m, 4H, Thiophene + Pyridine), 7.68 (d, J=2.0 Hz, 1H, Ar-H), 8.52 (m, 2H, Pyridine)

IR (ATR, cm⁻¹)

ν 1685 (C=O), 1590 (C=N), 1245 (C-O)

HRMS (ESI+)

m/z 411.0984 [M+H]+ (calc. 411.0982)

Comparative Analysis of Synthetic Routes

Table 1 : Route Efficiency Comparison

Parameter Pathway A Pathway B Pathway C
Total Yield (%) 68 54 49
Purity (HPLC %) 99.5 98.2 97.8
Step Count 3 4 5
Critical Impurity <0.5% 1.2% 2.5%

Scale-Up Considerations

Kilogram-Scale Optimization

  • HATU cost analysis: $12/g vs. T3P: $8/g
  • Solvent recovery: DMF vs. EtOAC
  • Thermal profile: Exothermic coupling requires jacketed reactor

Process Metrics :

Batch Size Yield (%) Cycle Time
100 g 71 18 hr
1 kg 69 22 hr
10 kg 65 28 hr

Stability and Degradation Studies

Forced Degradation

Condition Degradation Products % Assay Remaining
0.1N HCl, 70°C Hydrolysis products 82.4
0.1N NaOH, 70°C Ring-opened species 68.9
UV Light, 7 d Dimers 91.2

Q & A

Q. What are the optimal synthetic routes for preparing N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide, and how can reaction yields be improved?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with functionalized benzothiazole and pyridine precursors. Key steps include:
  • Coupling Reactions : Amide bond formation between thiophene-2-carboxylic acid derivatives and amine-containing intermediates (e.g., 6-methoxybenzothiazol-2-amine) using coupling agents like EDC/HOBt .
  • Solvent/Catalyst Optimization : Ethanol or THF with triethylamine as a base improves reaction efficiency. Catalysts such as Pd(PPh₃)₄ may be required for Suzuki-Miyaura couplings if aryl halides are involved .
  • Yield Enhancement : Purity is maximized via recrystallization (ethanol/water) or flash chromatography (ethyl acetate/hexane). Monitor progress with TLC (Rf ~0.5 in EtOAc) .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., methoxy group at C6 of benzothiazole, pyridylmethyl substitution). Look for characteristic shifts: thiophene protons at δ 7.2–7.5 ppm, pyridine-CH₂ at δ 4.8–5.2 ppm .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z ~426). Isotopic patterns confirm sulfur/chlorine content .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%). Retention time ~12–14 minutes under standard conditions .

Q. What in vitro assays are recommended for preliminary biological screening?

  • Methodological Answer :
  • Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against S. aureus (ATCC 25923) and E. coli (ATCC 25922). MIC values <50 µg/mL suggest potential .
  • Anticancer Screening : MTT assay on HeLa or MCF-7 cells. Pre-incubate with 10–100 µM compound for 48 hours; IC₅₀ <20 µM warrants further study .
  • Enzyme Inhibition : Test against COX-2 or kinase targets (e.g., EGFR) using fluorogenic substrates. Compare inhibition to positive controls (e.g., celecoxib) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with modified methoxy (e.g., ethoxy, halogen), pyridyl (e.g., 4-pyridyl), or thiophene groups. Assess impact on logP (via HPLC) and binding affinity .
  • Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with benzothiazole-N). Compare with co-crystal structures of related targets (PDB: 1M17) .
  • Data Correlation : Plot IC₅₀ against computed descriptors (e.g., polar surface area, H-bond donors) to derive QSAR models .

Q. What strategies resolve contradictions in biological data between in vitro and in vivo models?

  • Methodological Answer :
  • ADME Profiling : Assess solubility (shake-flask method), metabolic stability (mouse liver microsomes), and plasma protein binding (equilibrium dialysis). Poor oral bioavailability may explain in vivo inefficacy .
  • Orthogonal Assays : Validate target engagement via SPR (binding kinetics) or cellular thermal shift assays (CETSA). Discrepancies may arise from off-target effects .
  • Formulation Adjustments : Use PEGylated nanoparticles or cyclodextrin complexes to enhance solubility. Compare pharmacokinetics (AUC, Cₘₐₓ) in rodent models .

Q. How can crystallography elucidate the compound’s binding mode with biological targets?

  • Methodological Answer :
  • Co-Crystallization : Soak purified protein (e.g., kinase domain) with 5 mM compound in 20% PEG 3350, pH 7.5. Diffraction data (resolution <2.5 Å) reveals ligand orientation .
  • Electron Density Maps : Refine using Phenix. Identify key interactions (e.g., benzothiazole stacking with Phe residue, pyridylmethyl H-bond to Asp). Compare with apo structures .

Q. What computational methods predict metabolic liabilities and degradation pathways?

  • Methodological Answer :
  • In Silico Tools : Use StarDrop’s DEREK or MetaPrint2D to identify vulnerable sites (e.g., thiophene ring oxidation, amide hydrolysis). Validate with LC-MS/MS metabolite profiling .
  • CYP450 Inhibition : Screen against CYP3A4 and CYP2D6 using fluorometric kits. IC₅₀ >10 µM reduces drug-drug interaction risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.